Product packaging for (5R)-Carbapenem-3-carboxylate(Cat. No.:)

(5R)-Carbapenem-3-carboxylate

Cat. No.: B1262391
M. Wt: 152.13 g/mol
InChI Key: BSIMZHVOQZIAOY-SCSAIBSYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-Carbapenem-3-carboxylate is the simplest naturally occurring carbapenem antibiotic, defined by its bicyclic β-lactam/pyrroline nucleus . This compound serves as a crucial biosynthetic intermediate and is the final product of the reaction catalyzed by carbapenem synthase (CarC), an Fe(II)/α-ketoglutarate-dependent oxygenase . CarC achieves the final (5R) stereochemistry through a remarkable stereoinversion process from the (3S,5S)-carbapenam precursor, a redox-neutral reaction involving a proposed tyrosyl radical that donates a hydrogen atom to the opposite face of a substrate radical intermediate . This pure (5R)-configured final product is essential for optimal antibiotic activity, as the R configuration at C5 and the C2=C3 double bond are both critical for its function . Researchers value this compound for studying the unique mechanism of Fe/2OG oxygenases, exploring antibiotic biosynthesis pathways, and as a reference standard in microbiological and biochemical assays aimed at developing new carbapenem variants to combat emerging bacterial resistance . FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR VETERINARY USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NO3- B1262391 (5R)-Carbapenem-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6NO3-

Molecular Weight

152.13 g/mol

IUPAC Name

(5R)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C7H7NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h2,4H,1,3H2,(H,10,11)/p-1/t4-/m1/s1

InChI Key

BSIMZHVOQZIAOY-SCSAIBSYSA-M

Isomeric SMILES

C1C=C(N2[C@H]1CC2=O)C(=O)[O-]

Canonical SMILES

C1C=C(N2C1CC2=O)C(=O)[O-]

Synonyms

1-carbapen-2-em-3-carboxylate
1-carbapen-2-em-3-carboxylic acid
1-carbapen-2-em-3-carboxylic acid, sodium salt, (2R-cis)-isome

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 5r Carbapenem 3 Carboxylate

Genetic Blueprint and Microbial Factories of (5R)-Carbapenem-3-carboxylate

The production of this compound is orchestrated by a specific set of genes housed within particular microorganisms. Understanding this genetic basis is crucial to comprehending the regulation and natural occurrence of this antibiotic.

The car Gene Cluster: A Coordinated System for Carbapenem (B1253116) Synthesis

The genetic instructions for the biosynthesis of this compound are encoded within a dedicated gene cluster, commonly referred to as the car cluster. mdpi.combenthamdirect.comacs.org This cluster contains the genes encoding the essential enzymes and regulatory proteins required for the antibiotic's production. biocyc.orgfrontiersin.org In Pectobacterium carotovorum, the car gene cluster includes carA, carB, and carC, which encode the three core enzymes directly involved in the biosynthetic pathway. google.com Additionally, the cluster contains genes like carD and carE, which are believed to play a role in increasing the efficiency of carbapenem production. google.com The expression of the car gene cluster is tightly regulated, often involving quorum sensing mechanisms, which allows the bacteria to coordinate antibiotic production with population density. mdpi.com

Pectobacterium carotovorum: A Key Producer in Nature

Pectobacterium carotovorum (formerly known as Erwinia carotovora) is a well-characterized Gram-negative bacterium and a significant natural producer of this compound. biocyc.orgfrontiersin.orgcreative-enzymes.comnih.gov This plant pathogen utilizes the antibiotic in its competition with other microorganisms in its environment. frontiersin.org The production of carbapenem by P. carotovorum is a classic example of a secondary metabolic pathway, where the produced compound is not essential for the primary growth of the organism but provides a selective advantage. biocyc.org Strains of Pectobacterium carotovorum subsp. carotovorum and Pectobacterium carotovorum subsp. brasiliense have been identified as producers of this carbapenem. frontiersin.orgnih.govresearchgate.net The presence and expression of the car gene cluster within these bacteria are the determining factors for their ability to synthesize this compound. nih.gov

A Step-by-Step Look at the Enzymatic Assembly Line

The synthesis of this compound from simple precursors is a multi-step process, each catalyzed by a specific enzyme with a unique function. This enzymatic cascade ensures the precise construction of the complex bicyclic carbapenem core.

The Initial Condensation: Carboxymethylproline Synthase (CarB) at Work

The biosynthetic journey begins with the action of Carboxymethylproline Synthase (CarB). nih.govnih.govrsc.org This enzyme catalyzes the crucial carbon-carbon bond formation that sets the foundation for the carbapenem structure. nih.gov The primary substrates for CarB are L-Glutamate Semialdehyde, which exists in equilibrium with its cyclic form, Pyrroline-5-carboxylate, and Malonyl-CoA. nih.govnih.govnih.govnih.govwikipedia.org CarB, a member of the crotonase superfamily, facilitates the condensation of these two molecules to produce (2S,5S)-5-carboxymethylproline. nih.govnih.gov This reaction is a key committed step in the pathway, channeling metabolites towards carbapenem synthesis. nih.gov

Table 1: Key Enzymes and their Functions in this compound Biosynthesis

EnzymeGeneSubstrate(s)ProductFunction
Carboxymethylproline SynthasecarBL-Glutamate Semialdehyde/Pyrroline-5-carboxylate, Malonyl-CoA(2S,5S)-5-carboxymethylprolineCatalyzes the initial C-C bond formation. nih.govnih.gov
Carbapenam (B8450946) SynthetasecarA(2S,5S)-5-carboxymethylproline, ATP(3S,5S)-carbapenam-3-carboxylateCatalyzes the ATP-dependent β-lactam ring closure. frontiersin.orgnih.govnih.gov
Carbapenem SynthasecarC(3S,5S)-carbapenam-3-carboxylateThis compoundCatalyzes the final epimerization and desaturation steps. biocyc.orgfrontiersin.orggenome.jpresearchgate.net

Forging the Core: β-Lactam Ring Closure by Carbapenam Synthetase (CarA)

Following the initial condensation, the next critical step is the formation of the characteristic β-lactam ring. This reaction is catalyzed by Carbapenam Synthetase (CarA). frontiersin.orgnih.govnih.govnih.gov CarA utilizes the product of the CarB reaction, (2S,5S)-5-carboxymethylproline, and, in an ATP-dependent manner, facilitates the intramolecular cyclization to form the bicyclic (3S,5S)-carbapenam-3-carboxylate. nih.govnih.gov This enzymatic step establishes the fundamental carbapenam skeleton, a saturated bicyclic system that will be further modified in the final stages of the pathway.

The Final Touches: Carbapenem Synthase (CarC) and the Creation of the Active Antibiotic

The final and perhaps most remarkable transformations in the biosynthesis of this compound are carried out by a single enzyme, Carbapenem Synthase (CarC). biocyc.orgfrontiersin.orgcreative-enzymes.comgenome.jpresearchgate.netnih.govnih.govnih.gov This bifunctional enzyme is responsible for both the epimerization at the C-5 position and the desaturation of the five-membered ring to introduce a double bond. google.comcreative-enzymes.comnih.gov Starting with (3S,5S)-carbapenam-3-carboxylate, CarC first catalyzes an inversion of stereochemistry at the C-5 position, a crucial step for the antibiotic's biological activity. nih.gov Subsequently, or in a concerted fashion, CarC introduces a double bond between C-2 and C-3 of the carbapenam ring. creative-enzymes.com This desaturation step completes the synthesis of the final, biologically active this compound. biocyc.orggoogle.com

Mechanistic Insights into Stereochemical Control by CarC in this compound Formation

The enzyme carbapenem synthase (CarC) plays a pivotal role in the terminal steps of this compound biosynthesis, catalyzing both the C5 epimerization and the subsequent desaturation of the carbapenam ring. nih.govnih.gov This bifunctional enzyme is a member of the non-heme iron, α-ketoglutarate-dependent oxygenase family and exhibits the remarkable ability to accept two stereoisomeric substrates, converting each into the same active antibiotic. nih.govnih.gov

The conversion of the (3S,5S)-carbapenam precursor to the final (5R)-carbapenem product involves a critical stereoinversion at the C5 position. acs.orgnih.gov This transformation is not a simple epimerization but a complex, redox-neutral reaction with respect to the carbapenam substrate. nih.gov

The established mechanism involves the following key steps:

Hydrogen Abstraction: A highly reactive Fe(IV)-oxo intermediate, generated in the active site of CarC, abstracts a hydrogen atom (H•) from the C5 position of the (3S,5S)-carbapenam substrate. nih.govnih.gov This homolytic cleavage occurs from the top face of the substrate, resulting in the formation of a radical at C5. nih.gov

Radical Rebound: A specific tyrosine residue, Tyr165, located in a previously disordered loop of the enzyme, donates a hydrogen atom to the opposite face of the newly formed C5 radical. morressier.comnih.govnih.gov This step effectively inverts the stereochemistry at this position.

Intermediate Formation: This process leads to the formation of the epimeric (3S,5R)-carbapenam-3-carboxylic acid as a distinct intermediate in the catalytic cycle. nih.gov

Enzyme State: The stereoinversion reaction results in the oxidation of the Fe(II) cofactor to Fe(III), which limits the wild-type CarC to a single turnover for this specific reaction. nih.govrcsb.org

Subsequent to the stereoinversion, CarC catalyzes the desaturation of the C2-C3 bond to yield the final this compound. nih.gov It has been proposed that the inversion of the C5 stereocenter is a prerequisite for this desaturation to occur. nih.gov

CarC belongs to the well-characterized family of non-heme iron and α-ketoglutarate (α-KG)-dependent oxygenases. acs.orgnih.gov These enzymes typically utilize a conserved His1-X-Asp/Glu-Xn-His2 motif to bind the Fe(II) cofactor. nih.gov α-Ketoglutarate binds in a bidentate manner, leaving a single coordination site on the iron available for dioxygen binding. nih.govnih.gov

The catalytic cycle, in general for this class of enzymes, involves:

Ordered binding of the substrate and dioxygen. nih.gov

Oxidative decarboxylation of α-KG to produce CO2, succinate, and a highly reactive iron(IV)-oxo (FeIV=O) intermediate. nih.gov

This potent oxidizing intermediate is responsible for the hydrogen abstraction from the substrate, initiating the stereoinversion process. nih.govnih.gov While these enzymes are known for catalyzing a range of reactions including hydroxylation, epoxidation, and desaturation, the stereoinversion catalyzed by CarC is an unprecedented reaction for this enzyme class. acs.org Cell-free studies have confirmed the dependence of CarC on both α-ketoglutarate and ascorbate (B8700270) for its activity. acs.orgnih.gov The role of α-ketoglutarate is also crucial in the subsequent desaturation step. nih.gov

Due to the inherent instability of both the CarC enzyme and its product, traditional kinetic analysis has been challenging. nih.govnih.gov To overcome this, active site saturation mutagenesis has been employed as a powerful tool to probe the roles of specific residues in substrate binding and catalysis. nih.govnih.gov This technique allows for the evaluation of all possible amino acid substitutions at selected positions, providing a comprehensive understanding of each residue's contribution. nih.gov

Key findings from saturation mutagenesis studies include:

Differing Tolerance: The mutagenesis studies revealed distinct profiles of CarC's tolerance to structural modifications, which, guided by crystal structures, helped in silico docking of the diastereomeric substrates into the active site. nih.govnih.gov

Two-Step Reaction: The results favor a two-step reaction mechanism involving two separate oxidative cycles for the C5-epimerization and the C2/C3-desaturation, as opposed to a single catalytic cycle. nih.govnih.gov

Role of Tyr67: A previously hypothesized role for Tyr67 as a radical carrier in a single catalytic cycle was challenged by these findings. nih.govnih.gov

Engineering Potential: These studies provide a foundation for engineering CarC to produce structurally modified carbapenem antibiotics. nih.gov

ResidueKey Finding from MutagenesisReference
Tyr67Challenged its role as a radical carrier in a single cycle. nih.govnih.gov
Tyr165Identified as the crucial hydrogen donor for stereoinversion. nih.govnih.gov

Metabolic Engineering Approaches for Biosynthetic Pathway Manipulation

The industrial production of this compound and its derivatives has historically relied on chemical synthesis, as the rational engineering of native carbapenem-producing microorganisms has proven difficult. nih.govtudelft.nlresearchgate.net To overcome these limitations and enable access to the full scope of natural carbapenems, significant research has focused on metabolic engineering, particularly through the heterologous expression of biosynthetic pathways in more genetically tractable hosts like Escherichia coli. nih.govresearchgate.netnih.gov This approach not only facilitates higher production yields but also provides a platform for creating novel carbapenem derivatives. nih.govtudelft.nl

The foundational strategy for this work involves the heterologous expression of the carbapenem (car) biosynthetic gene cluster from the phytopathogen Pectobacterium carotovorum (formerly Erwinia carotovora) in E. coli. researchgate.netnih.gov While the full cluster contains several genes, studies have shown that only three—carA, carB, and carC—are essential for the biosynthesis of (5R)-carbapen-2-em-3-carboxylate. nih.gov The successful reconstitution of this pathway in E. coli marked a critical first step, enabling further optimization through targeted metabolic engineering. nih.gov

Subsequent engineering efforts have focused on systematically overcoming bottlenecks in the heterologously expressed pathway to enhance productivity. These strategies have successfully increased production titers by up to 60-fold compared to the minimal pathway, surpassing levels reported from some native Streptomyces producers. nih.govtudelft.nlresearchgate.net

Key metabolic engineering strategies include:

Optimizing Enzyme Cofactors and Activity: The final two steps of the pathway, C5 epimerization and C2-C3 desaturation, are catalyzed by the non-heme iron-dependent oxygenase CarC (this compound synthase). creative-enzymes.comacs.orgnih.gov The activity of this enzyme was identified as a significant rate-limiting step. Research revealed that CarC's activity could be substantially improved by the co-expression of a specific ferredoxin, CarE, which functions as a crucial reducing cofactor. nih.govgoogle.com Furthermore, because CarC is an iron-dependent enzyme, a strategy of timed iron feeding was developed. By withholding iron during the initial cell growth phase and introducing it once sufficient biomass has accumulated, production could be triggered at an optimal time, leading to a 3.5-fold increase in final carbapenem levels. google.com

Improving Host Strain Stability: The production of a potent antibiotic like a carbapenem can be toxic to the host E. coli cells, leading to cell lysis and cessation of production. google.com To mitigate this, a novel strategy was employed to stabilize the host's metabolism by artificially inhibiting membrane synthesis. nih.govtudelft.nl This inhibition of fatty acid synthesis was found to protect the cells from the bactericidal effects of the carbapenem product, which further increased antibiotic productivity. nih.govgoogle.com

The table below summarizes the key genes from the P. carotovorum cluster utilized in these engineering efforts.

Table 1: Key Genes for Heterologous this compound Biosynthesis

Gene Enzyme Name Function in Biosynthesis
carA Carbapenam-3-carboxylate synthase Catalyzes the ATP-dependent formation of the β-lactam ring to generate the (3S,5S)-carbapenam precursor. google.com
carB Carboxymethylproline synthase Joins L-pyrroline-5-carboxylate (P5C) and malonyl-CoA to produce carboxymethylproline. google.com
carC This compound synthase A bifunctional enzyme that catalyzes the C5 stereoinversion of (3S,5S)-carbapenam and the C2-C3 desaturation to yield the final bioactive (5R)-carbapen-2-em-3-carboxylate. google.comcreative-enzymes.comnih.gov

The following table details the specific metabolic engineering manipulations applied to the E. coli host to improve the production of this compound.

Table 2: Metabolic Engineering Strategies for Enhanced Production in E. coli

Engineering Strategy Genetic/Process Modification Rationale Reported Outcome
Increase Precursor Pool Mutation of the host proB gene (glutamate 5-kinase). To relieve feedback inhibition by proline and increase the availability of the glutamate (B1630785) precursor. researchgate.netpnnl.gov Significant increase in carbapenem production. researchgate.net
Enhance Bottleneck Enzyme Co-expression of the carE gene (ferredoxin) with the minimal carCBA pathway. To provide a necessary reducing cofactor for the CarC enzyme, boosting its catalytic efficiency. nih.govgoogle.com Substantial improvement in productivity over the minimal pathway. nih.gov
Optimize Production Timing Timed feeding of iron (Fe²⁺/Fe³⁺) into the culture medium. To delay the activity of the iron-dependent CarC enzyme until a high cell density is reached, maximizing volumetric productivity. google.com 3.5-fold increase in final carbapenem concentration. google.com

| Protect Host from Product | Artificial inhibition of fatty acid synthesis. | To stabilize the host cell membrane against the lytic effects of the β-lactam product. nih.govgoogle.com | Further increased antibiotic productivity. nih.govtudelft.nl |

These combined approaches demonstrate the power of metabolic engineering to create a robust and efficient microbial cell factory for the production of simple carbapenems, providing a valuable platform for future biosynthesis of more complex and tailored antibiotic compounds. nih.govresearchgate.net

Molecular Interactions and Mechanistic Action of the 5r Carbapenem 3 Carboxylate Scaffold

Structural Determinants of β-Lactam Reactivity within the Carbapenem (B1253116) Nucleus

The intrinsic chemical reactivity of the carbapenem nucleus is a direct consequence of its unique structural and stereochemical features. The fusion of a five-membered pyrroline (B1223166) ring to the four-membered β-lactam ring induces significant ring strain, which enhances the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack. asm.orgasm.org

The carbapenem bicyclic system, known as a carbapenam (B8450946) when saturated, is characterized by the replacement of the sulfur atom found in penicillins with a carbon atom at the C-1 position and the presence of a double bond between C-2 and C-3 in the five-membered ring. mdpi.comnih.gov This unsaturation contributes to the planarity and conformational rigidity of the ring system. The fusion of the strained β-lactam ring to the pyrroline ring results in a non-planar, "puckered" conformation. This inherent strain is critical to its antibacterial activity, as it increases the acylating potential of the β-lactam carbonyl group. asm.org Computational and structural studies reveal that the bicyclic nucleus can adopt different conformations, and its flexibility, though limited, influences its interaction with target enzymes. diva-portal.orgnih.gov The presence of a double bond within the pyrroline ring allows for tautomerization upon formation of an acyl-enzyme complex, a feature that significantly impacts its stability and interaction with β-lactamases. nih.govresearchgate.net

The specific stereochemistry at key positions of the carbapenem scaffold is paramount to its biological activity and stability against enzymatic degradation.

C-5 Stereochemistry : The (5R) configuration is a defining feature of all naturally occurring and clinically relevant carbapenem antibiotics. nih.gov Biosynthetically, this configuration is achieved through a remarkable stereoinversion reaction catalyzed by the enzyme Carbapenem synthase (CarC), which converts a (3S,5S)-carbapenam precursor to a (3S,5R)-carbapenam intermediate. acs.orgnih.govnih.gov This inversion is essential before the final desaturation step to produce the active (5R)-carbapenem. nih.gov The trans relationship between the protons at C-5 and C-6 is a critical departure from the cis configuration found in most penicillins and is a key factor in the broad-spectrum stability of carbapenems. asm.org

C-6 (Hydroxyethyl Side Chain) : Nearly all clinically used carbapenems possess a 6-hydroxyethyl side chain, typically in the (6S, 8R) configuration. asm.orgnih.gov This side chain, particularly its α-orientation, plays a crucial role in conferring resistance to hydrolysis by many serine β-lactamases. asm.org It is proposed that this group interferes with the binding and orientation of the acyl-enzyme intermediate within the β-lactamase active site, disrupting the positioning of a critical water molecule required for deacylation (hydrolysis). asm.orgnih.gov The orientation of the C8 hydroxyl group of this side chain can form specific hydrogen bonds with residues in the active sites of both target Penicillin-Binding Proteins (PBPs) and resistance-conferring β-lactamases, influencing binding affinity and the subsequent reaction course. nih.govpnas.org

C-8 Stereochemistry : The stereocenter at C-8, part of the hydroxyethyl (B10761427) side chain, influences how the molecule is positioned within the enzyme's active site. For instance, in the GES-5 carbapenemase, the C8 hydroxyl of imipenem's hydroxyethyl group forms a hydrogen bond with residue Asn132. nih.gov A rotation of this group in other enzyme variants, like GES-2, is thought to be a conformational adjustment to avoid steric clashes, highlighting the subtle but significant role of this stereocenter in enzyme-inhibitor interactions. nih.gov

Stereochemical FeaturePositionSignificance
Ring Configuration C-5The (5R) configuration is essential for biological activity and is a product of enzymatic stereoinversion during biosynthesis. acs.orgnih.gov
Proton Orientation C-5, C-6Trans conformation of hydrogens contributes to stability against many β-lactamases, contrasting with the cis form in penicillins. asm.org
Side Chain C-6The 6-α-hydroxyethyl moiety provides steric hindrance in β-lactamase active sites, protecting the β-lactam ring from hydrolysis. asm.orgnih.gov
Hydroxyl Group C-8The (R)-configuration at C-8 within the hydroxyethyl side chain is crucial for optimal interaction and orientation within enzyme active sites. nih.gov

Enzyme-Carbapenem Scaffold Interactions (General Carbapenem Context)

The antibacterial effect of carbapenems is derived from their ability to inhibit bacterial cell wall synthesis, while their clinical utility is dictated by their interactions with bacterial resistance enzymes, the β-lactamases. wikipedia.org

Similar to all β-lactam antibiotics, the primary molecular targets of carbapenems are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis. wikipedia.orgijpras.com The mechanism of action involves the following steps:

Non-covalent Binding : The carbapenem molecule first binds non-covalently to the active site of a PBP.

Acylation : The highly reactive β-lactam ring is attacked by a nucleophilic serine residue within the PBP active site. wikipedia.org This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgwikipedia.org

Inhibition : The formation of this long-lived acyl-enzyme adduct effectively inactivates the PBP, preventing it from carrying out its function of cross-linking the peptidoglycan strands. ijpras.com This disruption of cell wall maintenance and synthesis ultimately leads to cell lysis and bacterial death. youtube.com

Carbapenems typically exhibit high affinity for a broad range of PBP types (e.g., PBP1a, 1b, 2, and 3), which contributes to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govijpras.com

The primary mechanism of resistance to carbapenems is their enzymatic hydrolysis by β-lactamases, particularly a subset known as carbapenemases. nih.govjocmr.org These enzymes are broadly classified into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). mdpi.com

Serine β-Lactamases (Classes A, C, and D) : These enzymes utilize a serine residue for catalysis, similar to PBPs. mdpi.com While carbapenems are generally poor substrates for many Class A and C enzymes, the emergence of specific carbapenemases within these classes (e.g., KPC-type in Class A) has become a major clinical concern. nih.govmdpi.com

Class D (OXA-type) : The oxacillinases (OXA) are a diverse group of serine β-lactamases, and many variants have evolved potent carbapenem-hydrolyzing activity. nih.gov Enzymes like OXA-24 and OXA-48 are significant carbapenemases. pnas.orgasm.org Structural studies show that specific residues, such as Arg-261 in OXA-24, form crucial interactions with the carbapenem's carboxylate group, anchoring it in the active site for hydrolysis. pnas.org Some OXA enzymes employ a novel mechanism where, following acylation, the carbapenem's hydroxyethyl side chain performs a nucleophilic attack on the acyl-enzyme ester carbonyl, leading to the formation of a stable β-lactone and subsequent degradation, a pathway that does not require a hydrolytic water molecule. nih.gov

Inhibition Mechanisms : Carbapenems can act as both substrates (leading to their inactivation) and inhibitors of β-lactamases. Their inhibitory activity stems from forming an acyl-enzyme intermediate that is slow to deacylate (hydrolyze). oup.com This slow turnover effectively sequesters the enzyme. For some enzymes, this complex is so stable that the carbapenem acts as a potent inactivator. nih.gov

The interaction between a carbapenem and a serine-based enzyme (PBP or β-lactamase) proceeds via the formation of a covalent acyl-enzyme intermediate. mdpi.comnih.gov The stability of this complex is a critical determinant of the carbapenem's fate and efficacy.

Acylation Step : The reaction begins with the acylation of the active site serine (e.g., Ser70 in many Class A enzymes), forming an ester linkage with the carbapenem's carbonyl carbon. mdpi.comnih.gov This step is generally rapid.

Stability and Tautomerization : Once the acyl-enzyme complex is formed, the carbapenem-derived portion can undergo tautomerization. The double bond can migrate from the C-2/C-3 position (Δ2-pyrroline or enamine form) to the C-3/N-4 position (Δ1-pyrroline or imine form). nih.govresearchgate.net Studies have shown that these two tautomers have different stabilities and susceptibilities to hydrolysis. The Δ1 acyl-enzyme is often a more long-lived, hydrolytically inert species, whereas the Δ2 form tends to deacylate more rapidly. nih.gov The ability of the carbapenem to partition into these different chemical and conformational states within the active site complicates the kinetics of inhibition and hydrolysis. nih.govresearchgate.net

Deacylation vs. Alternative Pathways : The final step determines the outcome.

Deacylation (Hydrolysis) : In carbapenem-susceptible β-lactamases, a water molecule, often activated by a general base residue like Glu166 in Class A enzymes, attacks the acyl-enzyme ester bond. mdpi.com This hydrolyzes the complex, releasing the inactivated carbapenem and regenerating the active enzyme.

Stable Complex (Inhibition) : If deacylation is very slow, the enzyme remains trapped in the acylated state, leading to effective inhibition. researchgate.netoup.com The unique stereochemistry of the carbapenem side chains often contributes to this stability by sterically hindering the access of the deacylating water molecule. asm.orgnih.gov

β-Lactone Formation : As seen with some Class D enzymes, the complex can resolve through an intramolecular rearrangement to form a β-lactone, representing an alternative degradation pathway. nih.gov

Enzyme ClassInteraction with Carbapenem ScaffoldKey Findings
Penicillin-Binding Proteins (PBPs) Covalent acylation of active site serine, leading to irreversible inhibition.Forms a stable acyl-enzyme complex, blocking peptidoglycan synthesis and causing cell death. wikipedia.orgwikipedia.org
Class A β-Lactamases (e.g., KPC, SHV) Can act as substrates for carbapenemases like KPC. Can form long-lived acyl-enzyme complexes with others like SHV-1.Acyl-enzyme complex can tautomerize between Δ1 and Δ2 forms, affecting stability and hydrolysis rates. nih.govresearchgate.net
Class B β-Lactamases (Metallo) Hydrolysis via a zinc-dependent mechanism; no covalent acyl-enzyme intermediate is formed.Not inhibited by serine β-lactamase inhibitors; pose a significant resistance threat. mdpi.comoup.com
Class D β-Lactamases (OXA-type) Hydrolysis via serine catalysis. Some variants show enhanced carbapenemase activity.Can utilize a novel degradation pathway involving intramolecular cyclization to form a β-lactone, bypassing the need for a hydrolytic water molecule. nih.govpnas.org

Computational and Theoretical Studies on (5R)-Carbapenem-3-carboxylate and Analogues

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate molecular interactions and reaction mechanisms of carbapenem antibiotics. These methods provide a level of detail that is often inaccessible through experimental techniques alone, offering insights into the dynamic processes of enzyme inhibition and resistance.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of carbapenems to their target enzymes, primarily penicillin-binding proteins (PBPs) and β-lactamases. asm.orgnih.gov Docking studies predict the preferred binding orientation of the carbapenem within the enzyme's active site, while MD simulations provide a dynamic view of the complex, revealing conformational changes and key interactions over time. asm.orgacs.org

Recent studies have utilized these methods to investigate the interactions of various carbapenems, including meropenem (B701) and imipenem (B608078), with different classes of β-lactamases. acs.orgacs.org For instance, MD simulations of the acyl-enzyme complexes of OXA-48 with meropenem and imipenem have shown that the carbapenem tail (C2) substituents can adopt multiple conformations within the active site. acs.org These simulations have also highlighted the importance of the 6α-hydroxyethyl group's orientation, which can influence the efficiency of the deacylation process by interacting with key water molecules in the active site. acs.orgacs.org

In the case of penicillin-binding proteins, computational studies have been instrumental in understanding the differences in carbapenem susceptibility between different bacterial species. asm.org For example, MD simulations of the carbapenem-derived acyl-enzyme complex of Pseudomonas aeruginosa PBP5 revealed significantly greater motion compared to the equivalent complex in E. coli PBP5, suggesting a potential reason for the differing carbapenem activities between these two organisms. asm.org

Interactive Data Table: Key Findings from Molecular Docking and Dynamics Simulations

Carbapenem AnalogueEnzymeKey FindingReference
Meropenem, ImipenemOXA-48 β-lactamaseThe C2 tail substituents adopt various conformations, and the 6α-hydroxyethyl group orientation affects deacylation efficiency. acs.org
MeropenemClass A β-lactamases (KPC-2, TEM-1, etc.)The preferred orientation of the acyl-enzyme differs between carbapenemases and carbapenem-inhibited enzymes. acs.org
CarbapenemP. aeruginosa PBP5 vs. E. coli PBP5The acyl-enzyme complex of P. aeruginosa PBP5 shows greater conformational flexibility. asm.org

Quantum chemical calculations, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provide a detailed understanding of the chemical reactions involved in carbapenem hydrolysis. acs.orgrsc.orgnih.gov These calculations can map out the entire reaction pathway, identify transition states, and determine the activation energies for key steps like acylation and deacylation. acs.orgrsc.orgwgtn.ac.nz

QM/MM simulations have been crucial in explaining why some β-lactamases are efficient carbapenemases while others are inhibited by carbapenems. acs.orgrsc.org Studies on class A β-lactamases have revealed that the rate-limiting step for carbapenem hydrolysis is deacylation. acs.orgrsc.org By calculating the free energy barriers for this step, researchers can distinguish between carbapenemases and carbapenem-inhibited enzymes. acs.orgrsc.org For example, QM/MM simulations of meropenem deacylation in eight different class A β-lactamases correctly identified the carbapenemases (KPC-2, NMC-A, SFC-1, and SME-1) by their significantly lower activation free energies compared to the carbapenem-inhibited enzymes (TEM-1, SHV-1, BlaC, and CTX-M-16). acs.orgnih.gov

These calculations have also shed light on the subtle structural features that determine catalytic efficiency. nih.gov Factors such as the orientation of the hydroxyethyl group, the volume of the active site, and the conformations of key residues like Asn170 and Asn132 have been shown to influence the deacylation barrier. nih.gov Furthermore, analysis of the transition state structures reveals the intricate electronic and geometric changes that occur during the reaction. wgtn.ac.nzasm.org For instance, in the acylation of a cysteine residue by a carbapenem, a concerted mechanism involving a thiolate attack and β-lactam ring opening was found to be energetically more favorable than a stepwise mechanism. asm.orgresearchgate.net

A variety of in silico approaches are employed to predict the interactions of the carbapenem scaffold and its analogues with biological targets, aiding in the design of new and more effective antibiotics. nih.govuomustansiriyah.edu.iq These methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. nih.govbrieflands.comnih.govresearchgate.netceu.esfrontiersin.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comnih.govceu.esfrontiersin.org By identifying key molecular descriptors that correlate with activity, QSAR can be used to predict the potency of novel carbapenem analogues before they are synthesized. brieflands.comfrontiersin.org For example, 3D-QSAR studies on IMP-1 metallo-β-lactamase inhibitors have led to the development of models that can accurately predict the biological activity of new compounds. researchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for a molecule to bind to a specific target. nih.govnih.govarxiv.org These models can then be used to screen large chemical databases for novel scaffolds that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has been successfully used to identify potential inhibitors for various bacterial targets. nih.gov

Interactive Data Table: In Silico Prediction Methods and Their Applications

MethodPrincipleApplication for CarbapenemsReference
QSARCorrelates chemical structure with biological activity using mathematical models.Predicting the antibacterial activity of new carbapenem analogues and understanding structure-activity relationships. brieflands.comnih.govresearchgate.netceu.esfrontiersin.org
Pharmacophore ModelingIdentifies the 3D arrangement of essential chemical features for target binding.Screening for novel scaffolds that can mimic the binding of carbapenems and act as potential inhibitors. nih.govnih.govarxiv.org

Carbapenems as Organocatalysts: Investigation of Catalytic Capabilities

Beyond their well-established role as antibiotics, recent research has explored the potential of the carbapenem scaffold to act as an organocatalyst. researchgate.netwellcomeopenresearch.orgnih.gov Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a more sustainable alternative to traditional metal-based catalysts. researchgate.netwellcomeopenresearch.org The pyrrolidine (B122466) ring within the carbapenem structure, which contains a secondary amine, is the key feature that imparts this catalytic potential. wellcomeopenresearch.org

Studies have investigated the use of water-soluble carbapenems, such as meropenem, doripenem (B194130), and ertapenem, as catalysts in aqueous environments. researchgate.netnih.gov The model reaction often used to test their catalytic ability is the Michael addition of nitromethane (B149229) to cinnamaldehyde. researchgate.netnih.gov In these reactions, the secondary amine of the carbapenem is proposed to form an iminium ion with the aldehyde, which then facilitates the nucleophilic attack by the nitromethane. wellcomeopenresearch.org

The results of these investigations have shown that carbapenems like meropenem and doripenem can indeed catalyze the Michael addition, albeit with moderate yields and enantioselectivities. wellcomeopenresearch.orgnih.gov The catalytic efficiency was found to be influenced by factors such as the pH of the reaction medium and the presence of organic co-solvents like methanol (B129727). wellcomeopenresearch.orgnih.gov Interestingly, anchoring the carbapenem catalyst to a protein backbone has been shown to reverse the enantioselectivity of the reaction, suggesting that the chiral environment of the protein influences the catalytic outcome. wellcomeopenresearch.orgnih.gov While still in its early stages, this research opens up new avenues for the application of the carbapenem scaffold in the field of green chemistry. researchgate.netwellcomeopenresearch.org An unexpected organocatalyzed domino-reaction on the carbapenem core has also been reported, leading to the formation of novel 1,4-diazepin-5-ones. rsc.org

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for the separation and quantification of this compound from complex biological matrices and synthetic reaction mixtures. These techniques provide crucial information regarding the purity of the compound and the stereochemical integrity of its chiral centers.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its stereoisomers. Given the presence of multiple chiral centers in the carbapenem core, the ability to distinguish between different diastereomers and enantiomers is critical. Chiral stationary phases are often employed to achieve the separation of these closely related structures. The development of robust HPLC methods is also essential for monitoring the progress of enzymatic reactions and chemical syntheses involving carbapenem compounds. nih.gov

A typical HPLC setup for carbapenem analysis involves a reversed-phase column coupled with a UV detector, as the β-lactam ring common to carbapenems exhibits a characteristic UV absorbance. nih.gov For instance, a method for the simultaneous determination of three carbapenem antibiotics in plasma has been developed using HPLC with ultraviolet detection. cea.fr The choice of mobile phase, flow rate, and column chemistry is optimized to achieve baseline separation of the target analyte from impurities and related stereoisomers.

ParameterTypical Conditions for Carbapenem Analysis
Column Reversed-phase C18
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol or acetonitrile)
Detection UV spectrophotometry (e.g., at 288 nm for the carbapenem core) nih.gov
Flow Rate 0.5 - 1.5 mL/min

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Intermediate Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry. This hyphenated technique is particularly valuable for identifying and quantifying metabolites and biosynthetic intermediates of this compound, which are often present at low concentrations in complex biological samples. nih.govresearchgate.net

In the study of carbapenem biosynthesis, LC-MS has been instrumental in elucidating the enzymatic steps leading to the formation of the final product. researchgate.netgoogle.com For example, it has been used to detect key intermediates such as (2S,5S)-5-carboxymethylproline (CMP) and (3S,5S)-carbapenam-3-carboxylic acid, the precursor to all known naturally occurring carbapenems. researchgate.net The high sensitivity and specificity of LC-MS allow for the confident identification of these compounds even in intricate cellular extracts. The technique is also adept at tracking the conversion of precursors through the biosynthetic pathway, providing insights into enzyme kinetics and reaction mechanisms. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure, stereochemistry, and conformational properties of this compound. These methods are essential for confirming the identity of the compound and for gaining a deeper understanding of its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further insights into the stereochemistry and spatial proximity of protons, which is crucial for assigning the relative configuration of the chiral centers. These assignments have been critical in resolving confusion in the literature regarding the absolute configurations of related carbapenam carboxylic acids. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound with high accuracy. icm.edu.pl High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. embopress.org By analyzing the fragments produced upon collision-induced dissociation, researchers can deduce structural information about the carbapenem core and its substituents. This fragmentation data is invaluable for identifying unknown metabolites and for confirming the structure of synthetic products. icm.edu.pllibretexts.orgmiamioh.edu The β-lactam ring, a key structural feature, often undergoes characteristic fragmentation pathways that can be diagnostic for this class of compounds. icm.edu.pl

Ionization TechniqueInformation Obtained
Electrospray Ionization (ESI) Provides molecular ion information ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, ideal for molecular weight determination. icm.edu.pl
Collision-Induced Dissociation (CID) Induces fragmentation of the molecular ion, providing structural information based on the resulting fragment ions.

Circular Dichroism for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration of stereogenic centers. americanlaboratory.com By comparing the experimental CD spectrum of this compound with spectra calculated for different possible stereoisomers using computational methods, the true absolute stereochemistry can be unambiguously assigned. americanlaboratory.com This method has been successfully applied to various natural products and is a powerful tool for confirming the stereochemical outcome of synthetic and biosynthetic processes.

Analytical and Spectroscopic Characterization Methodologies for 5r Carbapenem 3 Carboxylate Research

Spectroscopic Methods

Ultraviolet (UV) spectroscopy is a valuable analytical technique in the study of (5R)-Carbapenem-3-carboxylate and its derivatives. The method is based on the absorption of ultraviolet light by the molecule, which causes electronic transitions between different energy levels. The structural features of carbapenems give rise to characteristic UV absorption spectra that can be used for both qualitative and quantitative purposes.

The key to the UV absorption of this compound lies in its core structure, which consists of a β-lactam ring fused to a five-membered pyrroline (B1223166) ring. nih.govresearchgate.net This fused bicyclic system contains a conjugated double bond within the pyrroline ring, which acts as a chromophore—the part of the molecule responsible for absorbing UV radiation. This π-electron system is fundamental to the characteristic absorbance of carbapenems in the UV region, typically observed around 290-320 nm.

The position of maximum absorbance (λmax) is a key parameter obtained from a UV spectrum. For the parent this compound scaffold, the λmax is primarily determined by the electronic structure of the bicyclic core. Substituents attached to this core in more complex carbapenem (B1253116) antibiotics can influence the λmax by altering the electronic distribution within the chromophore. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), can provide valuable information about the molecular structure.

UV spectroscopy is widely employed for the quantitative analysis of carbapenems in various matrices, including pharmaceutical formulations. researchgate.netisca.me By measuring the absorbance at a specific wavelength (usually the λmax) and comparing it to a calibration curve prepared with standards of known concentration, the amount of the compound in a sample can be accurately determined. For instance, studies have established methods for quantifying clinically significant carbapenems like meropenem (B701) and imipenem (B608078) using UV spectrophotometry, with λmax values consistently reported near 300 nm. isca.me

Furthermore, UV spectroscopy is a powerful tool for monitoring chemical reactions and degradation studies involving the carbapenem core. The hydrolysis of the β-lactam ring, a common degradation pathway, disrupts the chromophore. This structural change leads to a significant alteration in the UV spectrum, often a decrease in absorbance at the characteristic λmax. This principle allows researchers to track the stability of carbapenems under different conditions by monitoring the spectral changes over time. researchgate.net

The table below summarizes the UV absorption maxima for several common carbapenem antibiotics, which all share the fundamental this compound core structure. The slight variations in λmax reflect the influence of their respective side chains.

Carbapenemλmax (nm)Solvent/Medium
Meropenem~295 - 305Various
Imipenem~295 - 298Various
Ertapenem~298Plasma
Doripenem (B194130)~300Serum
Tebipenem~320Not Specified

Q & A

Q. What are the key enzymatic steps in the biosynthesis of (5R)-Carbapenem-3-carboxylate?

The biosynthesis involves this compound synthase (EC 1.14.20.3), which catalyzes the oxidative decarboxylation of (3S,5S)-carbapenam-3-carboxylate in the presence of 2-oxoglutarate and O₂. The reaction produces succinate, CO₂, and H₂O as byproducts, with stereochemical specificity at the 5R position . This pathway is part of the broader carbapenem biosynthesis module (KEGG M00675), which integrates pyrroline-5-carboxylate and malonyl-CoA as precursors . Methodologically, researchers should use isotopic labeling (e.g., ¹³C-malonyl-CoA) to track substrate incorporation and employ HPLC-MS to confirm product formation.

Q. How can researchers structurally characterize this compound using spectroscopic methods?

Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify stereochemical configurations, particularly the 5R position, by analyzing coupling constants and NOE correlations.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C₁₂H₁₅NO₅S) and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute stereochemistry for crystalline derivatives .
    Ensure purity validation via HPLC (>95%) and report melting points (if applicable) as per IUPAC guidelines .

Q. What metabolic pathways involve this compound in antibiotic biosynthesis?

The compound is synthesized via the secondary metabolite pathway (KEGG map01110), specifically module M00675, which links glutamate metabolism (via pyrroline-5-carboxylate) and polyketide biosynthesis (via malonyl-CoA) . Researchers should compare transcriptomic data (e.g., RT-qPCR of carC gene expression) with metabolite profiling to confirm pathway activity in bacterial strains like Streptomyces clavuligerus.

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in observed vs. predicted activity of synthetic this compound analogs?

Contradictions often arise from unaccounted variables:

  • Enzymatic Assays: Test analogs against purified β-lactamases (e.g., TEM-1, KPC-2) to measure IC₅₀ shifts caused by stereochemical variations.
  • Molecular Dynamics (MD) Simulations: Model analog-enzyme interactions to identify steric clashes or hydrogen-bonding disruptions .
  • Data Triangulation: Cross-validate results with isothermal titration calorimetry (ITC) for binding affinity and MIC assays for bacterial inhibition . Document limitations (e.g., solvent effects on enzyme activity) to contextualize contradictions .

Q. How does the 5R stereochemical configuration influence β-lactamase resistance mechanisms?

The 5R configuration enhances steric hindrance against β-lactamase active sites (e.g., Ser70 in class A enzymes). Methodologically:

  • Kinetic Studies: Compare hydrolysis rates of 5R vs. 5S isomers using spectrophotometric assays (ΔA₂₄₀ nm).
  • X-ray Crystallography: Resolve enzyme-inhibitor complexes to visualize spatial interference .
  • Resistance Gene Knockouts: Use CRISPR-Cas9 to delete bla genes in model organisms (e.g., E. coli), then assess analog efficacy .

Q. What in vitro assays effectively quantify this compound synthase activity?

  • Coupled Enzymatic Assay: Measure succinate formation via succinate dehydrogenase-coupled NADH oxidation (ΔA₃₄₀ nm).
  • Oxygen Consumption: Use Clark-type electrodes to monitor O₂ utilization in real-time .
  • Substrate Competition: Introduce analogs (e.g., 2-oxoadipate) to test enzyme specificity. Normalize activity to protein concentration (Bradford assay) and report kinetic parameters (Km, Vmax) .

Q. Methodological Notes

  • Data Validation: Cross-reference spectral data with KEGG pathways (e.g., M00675) and IUBMB enzyme classifications .
  • Contradiction Management: Apply triangulation (e.g., NMR + MS + bioactivity) to confirm structural-activity relationships .
  • Ethical Reporting: Disclose reagent sources, purity, and assay conditions per ICMJE standards to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.